(4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC20189895
Molecular Formula: C24H17BrN2O4S
Molecular Weight: 509.4 g/mol
* For research use only. Not for human or veterinary use.
![(4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione -](/images/structure/VC20189895.png)
Specification
Molecular Formula | C24H17BrN2O4S |
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Molecular Weight | 509.4 g/mol |
IUPAC Name | 2-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
Standard InChI | InChI=1S/C24H17BrN2O4S/c1-12-9-13(2)19-17(10-12)32-24(26-19)27-20(14-5-3-6-15(25)11-14)18(22(29)23(27)30)21(28)16-7-4-8-31-16/h3-11,20,29H,1-2H3 |
Standard InChI Key | VVJGRNLRKDNXGU-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)Br)C |
Introduction
Structural Overview
This compound is a derivative of pyrrolidine-2,3-dione (succinimide) with several substituents:
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(4E)-5-(3-bromophenyl): A bromine-substituted phenyl group attached at the 5th position.
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1-(4,6-dimethyl-1,3-benzothiazol-2-yl): A benzothiazole ring with methyl groups at the 4th and 6th positions.
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4-[furan-2-yl(hydroxy)methylidene]: A furan ring linked via a hydroxy-methylidene moiety at the 4th position.
The combination of these substituents results in a highly conjugated system with potential for electronic interactions and biological activity.
Synthesis Pathways
While specific synthetic routes for this exact compound are not directly available in the provided sources, general methods for similar compounds include:
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Cyclization Reactions:
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Pyrrolidine-2,3-dione derivatives are often synthesized via cyclization of amino acids or their derivatives.
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The incorporation of the benzothiazole group can be achieved through nucleophilic substitution or condensation reactions involving 2-amino-benzothiazoles.
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Functionalization:
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The furan moiety can be introduced through aldol condensation reactions involving furfural derivatives.
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Bromination of aromatic rings (e.g., the phenyl group) is typically performed using brominating agents like NBS (N-Bromosuccinimide).
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Final Assembly:
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The coupling of these components requires precise control of reaction conditions to ensure the correct stereochemistry (E-isomer) and preservation of functional groups.
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Spectroscopic Characterization
The identification and confirmation of this compound would involve:
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NMR Spectroscopy (¹H and ¹³C): To assign chemical shifts for protons and carbons in aromatic and aliphatic regions.
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FTIR Spectroscopy: To detect functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic C=C bonds.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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UV-Vis Spectroscopy: To study electronic transitions due to conjugation.
Potential Applications
Based on its structure, this compound has potential applications in various fields:
5.1. Medicinal Chemistry
The presence of heterocyclic systems like benzothiazole and furan suggests:
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Antimicrobial Activity: Benzothiazoles are known for their antibacterial and antifungal properties.
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Anticancer Potential: Conjugated systems often interact with DNA or enzymes involved in cell proliferation.
5.2. Material Science
The conjugated nature of the compound could make it useful in:
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Organic semiconductors or light-emitting diodes (OLEDs).
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Sensors for detecting specific analytes due to its functional groups.
5.3. Catalysis
Heterocyclic compounds like this are sometimes used as ligands in metal-catalyzed reactions due to their electron-donating properties.
Challenges in Research
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Synthetic Complexity:
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The multi-step synthesis requires careful optimization to achieve high yields and stereochemical purity.
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Limited Data:
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While structurally promising, further studies are needed to fully explore its biological activity and industrial applications.
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Environmental Impact:
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The use of brominated compounds raises concerns about environmental persistence and toxicity.
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